molecular formula C12H16O2 B8363011 3-(Isochroman-1-yl)propanol

3-(Isochroman-1-yl)propanol

Cat. No. B8363011
M. Wt: 192.25 g/mol
InChI Key: HLBPJWKISBFRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133446

Procedure details

A mixture of 3-(isochroman-1-yl)propionic acid (LXXXVII, 0.5054 g, 2.45 mmol) in THF (2.8 ml) is added to an ice-cooled slurry of lithium aluminum hydride (0.1021 g, 2.69 mmol) in THF (3 ml). After the mixture had stirred for 30 min at 0°, it is quenched slowly with water (0.10 ml) water and allowed to stir for 15 min. An aqueous sodium hydroxide solution (15%, 0.10 ml) is added and again the reaction stirred 15 min. After a final addition of water (0.3 ml) the solids are removed by filtration and washed with ether. The filtrate is washed with saline, dried over magnesium sulfate and concentrated to dryness. The crude product is chromatographed on silica gel eluting with methanol/dichloromethane (2/98). The appropriate fractions are pooled and concentrated to give 3-(isochroman-1-yl)propanol (LXXXVIII), NMR (CDCl3) 1.73, 1.92, 2.11, 2.34, 2.68, 3.03, 3.66, 3.78, 4.17, 4.82 and 7.15 δ.
Quantity
0.5054 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1021 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:11][CH2:12][C:13](O)=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:1]1([CH2:11][CH2:12][CH2:13][OH:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5054 g
Type
reactant
Smiles
C1(OCCC2=CC=CC=C12)CCC(=O)O
Name
Quantity
2.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.1021 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After the mixture had stirred for 30 min at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it is quenched slowly with water (0.10 ml) water
STIRRING
Type
STIRRING
Details
to stir for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
An aqueous sodium hydroxide solution (15%, 0.10 ml) is added
STIRRING
Type
STIRRING
Details
again the reaction stirred 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
After a final addition of water (0.3 ml) the solids
CUSTOM
Type
CUSTOM
Details
are removed by filtration
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The filtrate is washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel eluting with methanol/dichloromethane (2/98)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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